2-Propanol-2-13C

Übersicht

Beschreibung

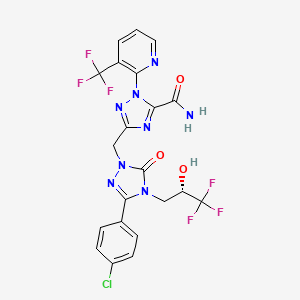

2-Propanol-2-13C, also known as Isopropyl-2-13C alcohol, is an isotope labelled metabolite of ethanol in humans . It has a linear formula of (CH3)213CHOH .

It is used as a synthetic intermediate . The exact method of synthesis is not specified in the sources.

Molecular Structure Analysis

The molecular formula of this compound is C3H8O . The InChI string isInChI=1S/C3H8O/c1-3(2)4/h3-4H,1-2H3/i3+1 . The Canonical SMILES string is CC(C)O and the Isomeric SMILES string is C13CHO . Physical and Chemical Properties Analysis

This compound has a molecular weight of 61.09 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 1 . The Rotatable Bond Count is 0 . The Exact Mass and Monoisotopic Mass are 61.060869710 g/mol . The Topological Polar Surface Area is 20.2 Ų . The Heavy Atom Count is 4 .Wissenschaftliche Forschungsanwendungen

1. Synthesis of Isotopomers

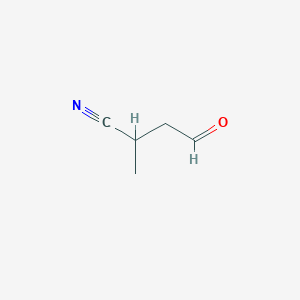

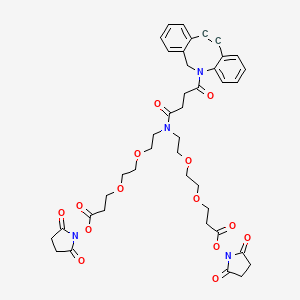

2-Propanol-2-13C has been utilized in the synthesis of isotopomers. For instance, 1-Amino-2-[3-13C]propanol hydrochloride was synthesized using a coupling reaction involving 2-phthalimidoacetyl chloride and [13C]methylmagnesium iodide. This process facilitates the production of various 13C- and 15N-labeled isotopomers of 1-amino-2-propanol (Iida, Nakajima, & Kajiwara, 2008).

2. Probing Brønsted Site Acidity in Zeolites

13C NMR spectroscopy, using C-2 13C-labeled 2-propanone, has been employed to study the adsorption of acetone in various molecular sieves. This method provides a measure of the intrinsic acidity of the sites in these materials, offering insights into the molecular motion of adsorbed acetone and the size of the framework channels (Biaglow, Gorte, Kokotailo, & White, 1994).

3. Study of Molecule Distribution in Nanochannels

13C NMR spectra have been used to analyze the distribution and dynamics of molecules like 2-propanol in the nanochannel of mesoporous silica, MCM-41. This study reveals a concentration gradient of liquid molecules within these nanochannels, providing a model for molecular movement in such confined environments (Okazaki & Toriyama, 2003).

4. Carbon Dioxide Reduction to 1-Propanol

Research shows that reduction of carbon dioxide in aqueous electrolytes using MoS2 electrodes can yield 1-propanol, alongside hydrogen from water reduction. 13C NMR analyses using 13CO2 demonstrated the production of 13C-labeled 1-propanol, indicating a kinetically challenging reaction involving the formation of C–C bonds (Francis et al., 2018).

5. Carbon Dioxide Absorption and Desorption Studies

13C NMR spectroscopy has been utilized to study carbon dioxide absorption and desorption in solutions containing 2-propanol. This method helps in understanding the chemical interactions during the absorption process, which is crucial for applications like carbon capture and storage (Guo, Chen, & Zhang, 2014).

6. Identification of 13C Resonances with Lanthanide Shift Reagents

This compound has been used in conjunction with lanthanide shift reagents to identify 13C resonances. This application is significant in nuclear magnetic resonance (NMR) spectroscopy, enhancing the understanding of molecular structures and interactions (Armitage, Campbell, & Hall, 1972).

7. Catalysis in Synthesis Processes

Studies have demonstrated the use of Brønsted acidic ionic liquids for catalyzing the synthesis of 2-propanol via transesterification. 13C NMR was employed for characterizing these catalysts, highlighting its role in understanding and improving synthesis processes (Jin-bei et al., 2016).

8. Biodegradation in Industrial Processes

Research on the biodegradation system for wastewater contaminated with organic solvents like 2-propanol highlights its role in environmental management. The study of such systems is essential for reducing the environmental impact of industrial processes (Hsu et al., 2009).

9. Dehydration Studies over Catalysts

This compound has been used in studies investigating the dehydration of propanols over molecular sieve catalysts. Such studies are crucial for understanding and optimizing chemical reactions in industrial applications (Butler, Poles, & Wood, 1970).

10. Investigation in Clathrate Hydrates Formation

Research involving 2-propanol has explored its role in clathrate hydrate formation, pertinent to petroleum exploration and production. Understanding these interactions is vital for developing efficient methods for gas storage and CO2 sequestration (Ostergaard et al., 2002).

Safety and Hazards

2-Propanol-2-13C is classified as a flammable liquid (Category 2), H225. It causes serious eye irritation (Category 2A), H319. It may cause drowsiness or dizziness (Specific target organ toxicity - single exposure, Category 3), H336 . It is advised to avoid contact with skin, eyes, and clothes, and not to breathe vapour/spray .

Wirkmechanismus

Target of Action

2-Propanol-2-13C, also known as Isopropyl-2-13C alcohol, is a variant of 2-propanol where one of the carbon atoms is the isotope Carbon-13 .

Mode of Action

It works by denaturing proteins and dissolving lipids, which destroys the cell membranes of microorganisms . The isotopic variant may have similar properties, but specific studies are needed to confirm this.

Biochemical Pathways

Studies on 2-propanol have shown that it can be metabolized in the liver via alcohol dehydrogenase to acetone, a process that could potentially be traced using the 13c isotope .

Pharmacokinetics

It is primarily metabolized in the liver and excreted via the lungs and kidneys . The 13C isotope could potentially be used to trace the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-propanol.

Result of Action

2-propanol is known to have a dehydrating effect on cells and can denature proteins

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of water can affect the solvent properties of 2-propanol . Additionally, temperature and pH can influence the rate of evaporation and the stability of the compound .

Biochemische Analyse

Biochemical Properties

It is known that 2-Propanol, the non-isotopic form of this compound, can participate in various biochemical reactions

Cellular Effects

It is known that 2-Propanol, its non-isotopic form, can influence cell function

Molecular Mechanism

It is known that 2-Propanol, its non-isotopic form, can exert effects at the molecular level

Temporal Effects in Laboratory Settings

It is known that 2-Propanol, its non-isotopic form, can exhibit changes over time in laboratory settings

Dosage Effects in Animal Models

It is known that 2-Propanol, its non-isotopic form, can have varying effects at different dosages in animal models

Metabolic Pathways

It is known that 2-Propanol, its non-isotopic form, can be involved in various metabolic pathways

Transport and Distribution

It is known that 2-Propanol, its non-isotopic form, can be transported and distributed within cells and tissues

Subcellular Localization

It is known that 2-Propanol, its non-isotopic form, can be localized in various subcellular compartments

Eigenschaften

IUPAC Name |

(213C)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O/c1-3(2)4/h3-4H,1-2H3/i3+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFZMGEQAYNKOFK-LBPDFUHNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[13CH](C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

61.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21388-65-8 | |

| Record name | 2-Propanol-2-13C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

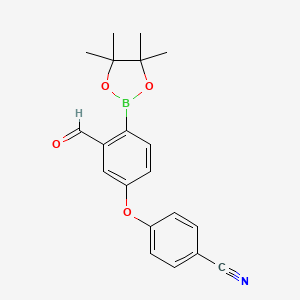

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl (S)-(1-methyl-2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate](/img/structure/B3325430.png)

![Methyl thieno[2,3-b]pyridine-5-carboxylate](/img/structure/B3325458.png)

![4-Chloro-5-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B3325467.png)

![4-[5-[3,5-bis(4-carboxyphenyl)-4-hydroxyphenyl]-3-(4-carboxyphenyl)-2-hydroxyphenyl]benzoic acid](/img/structure/B3325493.png)